molecular formula C14H14N2O3 B13458014 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione

2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13458014
M. Wt: 258.27 g/mol
InChI Key: NWLNGIIZVRBQSS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline derivatives with dimethylamino compounds under specific conditions. One common method involves the use of simple heating and solventless reactions, which are considered green chemistry techniques . These reactions are relatively quick and can be performed under mild conditions, making them efficient and environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindoline derivatives.

Scientific Research Applications

2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may interact with the dopamine receptor D2, influencing neurological pathways and potentially offering therapeutic benefits for conditions like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of the isoindoline and dimethylamino functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-[(E)-4-(dimethylamino)-2-oxobut-3-enyl]isoindole-1,3-dione

InChI

InChI=1S/C14H14N2O3/c1-15(2)8-7-10(17)9-16-13(18)11-5-3-4-6-12(11)14(16)19/h3-8H,9H2,1-2H3/b8-7+

InChI Key

NWLNGIIZVRBQSS-BQYQJAHWSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)CN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CN(C)C=CC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.